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Compound of Interest

Compound Name: 8-Iodooctan-1-amine

Cat. No.: B15620766 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental thermochemical data for long-chain iodoamines are not readily

available in peer-reviewed literature. This guide provides a comprehensive overview of the

methodologies used to determine these properties, presents available data on related

compounds to infer potential characteristics, and highlights the role of computational chemistry

in bridging the existing data gap.

Introduction
Long-chain iodoamines are a class of molecules with potential significance in various fields,

including drug development and material science, owing to the unique combination of a

lipophilic alkyl chain, a reactive amino group, and a heavy halogen atom. Understanding their

thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is

fundamental for predicting their stability, reactivity, and behavior in biological and chemical

systems. These parameters are crucial for designing safe and efficient synthetic routes,

modeling reaction kinetics, and understanding intermolecular interactions.

This technical guide offers a detailed exploration of the experimental and computational

methodologies applicable to the study of long-chain iodoamines' thermochemical properties.

Given the scarcity of direct experimental data, we will present data for analogous compounds—

iodoalkanes and long-chain amines—to provide a comparative framework.
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Experimental Protocols for Thermochemical
Analysis
The determination of thermochemical properties relies on a suite of calorimetric and thermal

analysis techniques. The choice of method depends on the specific property being measured

and the physical state of the substance.

Combustion Calorimetry
Combustion calorimetry is the primary method for determining the standard enthalpy of

formation (ΔfH°) of organic compounds.

Experimental Protocol:

A precisely weighed sample of the long-chain iodoamine is placed in a crucible within a high-

pressure vessel known as a "bomb."

The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

The bomb is submerged in a known mass of water in an insulated container (the

calorimeter). The initial temperature of the water is recorded.

The sample is ignited via an electrical fuse. The combustion of the organic compound

releases heat, which is absorbed by the bomb and the surrounding water, causing a

temperature rise.

The final temperature of the water is recorded after thermal equilibrium is reached.

The heat capacity of the calorimeter (calorimeter constant) is determined by combusting a

standard substance with a known heat of combustion, such as benzoic acid.

The heat of combustion of the sample is calculated from the temperature change and the

calorimeter constant.

The standard enthalpy of formation is then derived from the heat of combustion using Hess's

law, requiring the known standard enthalpies of formation of the combustion products (CO₂,
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H₂O, N₂, and HI or I₂). For iodine-containing compounds, the final state of iodine (e.g.,

aqueous HI, solid I₂) must be carefully controlled and analyzed.

Differential Scanning Calorimetry (DSC)
DSC is used to measure changes in heat capacity, as well as enthalpies of phase transitions

(e.g., melting, boiling).

Experimental Protocol:

A small, weighed sample of the long-chain iodoamine is hermetically sealed in a sample pan.

An empty, sealed pan is used as a reference.

The sample and reference pans are placed in the DSC instrument and heated or cooled at a

constant rate.

The instrument measures the difference in heat flow required to maintain the sample and

reference at the same temperature.

A plot of heat flow versus temperature (a thermogram) is generated. Peaks in the

thermogram correspond to phase transitions, and the area under a peak is proportional to

the enthalpy change of that transition.

The heat capacity of the sample can be determined by measuring the displacement of the

baseline of the thermogram.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful

for determining thermal stability and decomposition pathways. It can also be used to measure

vapor pressure, from which the enthalpy of vaporization can be derived.

Experimental Protocol:

A small sample of the long-chain iodoamine is placed in a sample pan attached to a sensitive

microbalance.

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
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The mass of the sample is recorded continuously as the temperature increases.

A plot of mass versus temperature reveals the temperatures at which the compound

decomposes or evaporates.

By conducting experiments at different heating rates, kinetic parameters for decomposition

can be determined. For enthalpy of vaporization, the rate of mass loss at different

temperatures under vacuum or in a controlled flow of inert gas can be related to the vapor

pressure using the Langmuir equation.

Computational Thermochemistry Workflow
Due to the challenges and expense of experimental measurements, computational methods

are invaluable for predicting the thermochemical properties of molecules like long-chain

iodoamines.

Workflow:

Conformational Search: Long-chain molecules can exist in numerous conformations. A

thorough conformational search using molecular mechanics (e.g., MMFF94 force field) is

performed to identify low-energy conformers.

Geometry Optimization and Frequency Calculation: The geometries of the identified

conformers are optimized at a higher level of theory, typically using Density Functional

Theory (DFT) (e.g., M06-2X functional with a suitable basis set like 6-31G(d)). Harmonic

frequency calculations are then performed on the optimized geometries to confirm they are

true minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to

enthalpy and entropy.

High-Accuracy Single-Point Energy Calculations: To achieve higher accuracy, single-point

energy calculations are performed on the optimized geometries using more sophisticated

methods, such as coupled-cluster theory (e.g., CCSD(T)) with a larger basis set.

Thermochemical Property Calculation: The final thermochemical properties are calculated by

combining the high-accuracy electronic energies with the ZPVE and thermal corrections from

the DFT calculations. For a molecule with multiple conformers, the final properties are a

Boltzmann-weighted average over the different conformations.
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Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically

calculated using the atomization method, where the computed enthalpy of atomization is

subtracted from the known experimental enthalpies of formation of the constituent atoms in

their standard states.

Data Presentation: Thermochemical Properties of
Related Compounds
While specific data for long-chain iodoamines is lacking, the properties of iodoalkanes and

long-chain amines provide a useful reference.

Table 1: Standard Gas-Phase Thermochemical Properties of Selected Iodoalkanes at 298.15 K

Compound Formula ΔfH° (kJ/mol) S° (J/mol·K) C_p (J/mol·K)

Iodomethane CH₃I 14.2 ± 0.4 258.7 ± 2.1 54.4

Iodoethane C₂H₅I -13.0 ± 1.3 294.6 70.3

1-Iodopropane C₃H₇I -39.3 ± 1.7 330.5 90.4

2-Iodopropane C₃H₇I -49.8 ± 1.7 322.2 92.0

1-Iodobutane C₄H₉I -65.7 ± 2.1 366.5 110.5

Data sourced from the NIST Chemistry WebBook. Uncertainties are provided where available.

Table 2: Standard Liquid-Phase Thermochemical Properties of Selected Long-Chain n-

Alkylamines at 298.15 K

Compound Formula ΔfH° (kJ/mol) S° (J/mol·K) C_p (J/mol·K)

n-Hexylamine C₆H₁₅N -153.2 293.3 224.7

n-Octylamine C₈H₁₉N -203.8 362.8 285.8

n-Decylamine C₁₀H₂₃N -254.4 432.2 346.9

n-Dodecylamine C₁₂H₂₇N -305.0 501.7 408.0
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Data sourced from various literature sources and estimations based on group additivity

methods.
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Caption: Experimental workflow for determining thermochemical properties.
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Caption: Computational workflow for predicting thermochemical properties.
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Caption: Logical relationship for determining enthalpy of formation.

Conclusion and Future Outlook
The thermochemical properties of long-chain iodoamines are critical for their application in

science and industry, yet they remain largely uncharacterized experimentally. This guide has

outlined the robust experimental and computational methodologies available to address this

knowledge gap. Calorimetric techniques such as combustion calorimetry, DSC, and TGA

provide the means to directly measure key thermodynamic parameters. In parallel, modern

computational chemistry offers a powerful and cost-effective approach to predict these

properties with increasing accuracy.

Future research should focus on the synthesis of a homologous series of long-chain

iodoamines and the systematic experimental determination of their thermochemical properties.

Such data would be invaluable for validating and refining computational models, ultimately

enabling the reliable prediction of properties for a wide range of related compounds. This

synergistic approach will accelerate the discovery and development of new technologies based

on this promising class of molecules.

To cite this document: BenchChem. [Thermochemical Properties of Long-Chain Iodoamines:
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[https://www.benchchem.com/product/b15620766#thermochemical-properties-of-long-chain-
iodoamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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